N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide

Nitroimidazole reduction potential Bioreductive activation Radiosensitizer selection

N-[4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl]acetamide is a 4‑nitroimidazole derivative belonging to the broader class of imidazolyl‑substituted phenylacetamides. It is characterized by a nitro group at the 4‑position of the imidazole ring, a methyl substituent at the 2‑position, and an acetamidophenyl moiety at the N1 position.

Molecular Formula C12H12N4O3
Molecular Weight 260.25 g/mol
CAS No. 93289-97-5
Cat. No. B12935392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide
CAS93289-97-5
Molecular FormulaC12H12N4O3
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1C2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-]
InChIInChI=1S/C12H12N4O3/c1-8-13-12(16(18)19)7-15(8)11-5-3-10(4-6-11)14-9(2)17/h3-7H,1-2H3,(H,14,17)
InChIKeyFTXFIOALJGNPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide (CAS 93289-97-5): Physicochemical Profile and Key Differentiation Drivers for Procurement Decisions


N-[4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl]acetamide is a 4‑nitroimidazole derivative belonging to the broader class of imidazolyl‑substituted phenylacetamides . It is characterized by a nitro group at the 4‑position of the imidazole ring, a methyl substituent at the 2‑position, and an acetamidophenyl moiety at the N1 position . This compound is listed as an angiotensin‑II antagonist in patent EP 0560162 A1, distinguishing it pharmacologically from the classical antimicrobial nitroimidazoles [1]. Its computed Log P of 3.22 and polar surface area of 96.23 Ų suggest moderate lipophilicity and potential for passive membrane permeation, parameters that directly influence its suitability for specific in‑vitro and in‑vivo assay conditions .

Why N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide Cannot Be Interchanged with Generic Nitroimidazoles: A Procurement Risk Argument


Nitroimidazoles are not a single, interchangeable class; the position of the nitro group (2‑, 4‑, or 5‑) and the nature of the N1 substituent profoundly alter one‑electron reduction potential, target selectivity, and pharmacokinetic behavior [1]. For example, metronidazole (a 5‑nitroimidazole) acts as an antimicrobial via bioreductive activation, whereas imidazolyl‑substituted phenylacetamides such as CAS 93289‑97‑5 are disclosed as angiotensin‑II receptor antagonists, a mechanistically unrelated therapeutic target [2]. Consequently, substituting a generic 5‑nitroimidazole for the 4‑nitroimidazole phenylacetamide scaffold will not reproduce the intended pharmacological outcome and may lead to procurement of a compound with irrelevant biological activity for the intended research program.

Product‑Specific Quantitative Differentiation: N‑(4‑(2‑Methyl‑4‑nitro‑1H‑imidazol‑1‑yl)phenyl)acetamide vs. Closest Analogs


One‑Electron Reduction Potential: 4‑Nitroimidazole Core Differentiates from 5‑Nitroimidazole Drugs

The one‑electron reduction potential (E⁷₁) determines the propensity of a nitroimidazole to undergo bioreductive activation, a critical factor for hypoxia‑selective applications. The 4‑nitroimidazole core possesses a significantly more negative E⁷₁ than metronidazole (a 5‑nitroimidazole), indicating a weaker electron affinity [1]. This electrochemical difference means the 4‑nitroimidazole scaffold requires a more strongly reducing environment for activation, translating directly to distinct hypoxia selectivity profiles.

Nitroimidazole reduction potential Bioreductive activation Radiosensitizer selection

Lipophilicity Differentiation: 30‑Fold Higher Log P Versus Metronidazole Drives Superior Membrane Permeability

Lipophilicity, expressed as Log P, is a primary determinant of passive membrane permeability and tissue distribution. N‑(4‑(2‑Methyl‑4‑nitro‑1H‑imidazol‑1‑yl)phenyl)acetamide exhibits a computed Log P of 3.22 , whereas metronidazole possesses a Log P of –0.02 [1]. This 3.24‑unit difference corresponds to an approximately 30‑fold higher partition coefficient, implying substantially greater ability to cross lipid bilayers.

Lipophilicity Log P Passive permeability PK prediction

Therapeutic Target Divergence: Angiotensin‑II Receptor Antagonism vs. Classical Antimicrobial Activity

Patent EP 0560162 A1 explicitly claims imidazolyl‑substituted phenylacetamides, including the structural class to which CAS 93289‑97‑5 belongs, as angiotensin‑II (A II) receptor antagonists for the treatment of hypertension and atherosclerosis [1]. This contrasts sharply with metronidazole, which acts via reductive activation causing DNA damage in anaerobic microorganisms [2]. The distinct molecular target means the two compounds cannot substitute for one another in pharmacological assays.

Angiotensin‑II antagonist Antihypertensive Target selectivity Patent differentiation

Structural Differentiation from Nitrefazole: Acetamido vs. Nitro Substituent Precludes Aldehyde Dehydrogenase Inhibition

Nitrefazole [1‑(4‑nitrophenyl)‑2‑methyl‑4‑nitroimidazole] is a close structural analog differing only in the para‑substituent on the N1‑phenyl ring (nitro vs. acetamido). Nitrefazole is a potent, long‑acting aldehyde dehydrogenase (ALDH) inhibitor used to provoke alcohol intolerance [1]. The replacement of the nitro group with an acetamido group in CAS 93289‑97‑5 eliminates this ALDH‑inhibitory activity, as the electron‑withdrawing p‑nitro substituent is critical for ALDH binding. This structural difference directly impacts both toxicity profile and biological utility.

ALDH inhibition Nitrefazole analog Structural comparator Alcohol intolerance

Purity Specification: 97 % HPLC‑Grade Baseline Enables Direct Use Without Re‑Purification

The catalog specification for CAS 93289‑97‑5 reports a minimum purity of 97 % . This defined purity level serves as a procurement‑grade benchmark, ensuring batch‑to‑batch consistency and reducing the need for additional purification steps prior to use in assays. While purity data for comparators such as Nitrefazole may vary across vendors, the explicit 97 % threshold for this compound provides a reliable starting point for experimental design.

Purity Procurement specification QC Reproducibility

Polar Surface Area and Hydrogen‑Bonding Profile Distinguish Oral Absorption Potential from Metronidazole

The topological polar surface area (TPSA) of CAS 93289‑97‑5 is 96.23 Ų , compared to 83.87 Ų for metronidazole [1]. While both values fall within the Veber rule‑of‑five threshold for oral bioavailability (<140 Ų), the slightly higher TPSA of the target compound, combined with its elevated Log P, places it in a distinct region of the biopharmaceutical property space, potentially affecting solubility‑permeability interplay.

Polar surface area Oral absorption Rule‑of‑five Physicochemical profiling

Optimal Application Scenarios for N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide Based on Quantitative Differentiation Evidence


Hypoxia‑Selective Prodrug Design Requiring Weaker Electron Affinity than Metronidazole

The 4‑nitroimidazole core of CAS 93289‑97‑5 exhibits an E⁷₁ ≤ –527 mV, at least 41 mV more negative than metronidazole [1]. This makes it suitable for designing bioreductive prodrugs that require activation only in severely hypoxic environments (e.g., tumor cores with pO₂ < 1 mmHg), while remaining inert in normoxic tissues. Researchers developing next‑generation hypoxia‑activated prodrugs should select this scaffold when aiming to reduce activation in physiologically hypoxic regions that would trigger premature activation of metronidazole‑based prodrugs.

Cellular Assays Requiring Efficient Passive Membrane Penetration

With a Log P of 3.22, the compound partitions approximately 30‑fold more into lipid bilayers than metronidazole [2]. This physicochemical advantage makes it the compound of choice for intracellular target engagement studies, such as assays against intra‑macrophage parasites or intracellular signaling pathways, where high membrane permeability is a prerequisite for compound activity.

Angiotensin‑II Receptor Antagonist Screening and Hypertension Research

Patent EP 0560162 A1 identifies imidazolyl‑substituted phenylacetamides as angiotensin‑II receptor antagonists [3]. For laboratories screening for novel AT₁ receptor blockers or studying the renin‑angiotensin system, CAS 93289‑97‑5 provides a structurally characterized lead‑like molecule with a known pharmacological annotation, enabling direct progression to receptor binding and functional assays without the confounding antimicrobial activity of classical nitroimidazoles.

In‑Vivo Studies Where Aldehyde Dehydrogenase Inhibition Must Be Avoided

Unlike Nitrefazole, which inhibits aldehyde dehydrogenase and induces alcohol intolerance, CAS 93289‑97‑5 carries an acetamido rather than a p‑nitro substituent on the N1‑phenyl ring, structurally precluding ALDH inhibition [4]. This makes the compound preferable for chronic in‑vivo studies where alcohol aversion or disruption of ethanol metabolism would constitute a confounding variable.

Quote Request

Request a Quote for N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.